molecular formula C22H21NO6S B11123186 Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate

Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11123186
M. Wt: 427.5 g/mol
InChI Key: XHNFPZVCDSPOCG-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

  • Ester groups: Dimethyl substituents at the 3,5-positions.
  • Aromatic substituents: A 4-phenyl ring modified with a 2-thienylcarbonyloxy group.
  • Structural framework: A 1,4-DHP core, a scaffold widely studied for calcium channel modulation and antihypertensive activity .

The compound’s unique structural features, such as the thiophene-based ester and dimethyl groups, influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C22H21NO6S

Molecular Weight

427.5 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-[4-(thiophene-2-carbonyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H21NO6S/c1-12-17(21(25)27-3)19(18(13(2)23-12)22(26)28-4)14-7-9-15(10-8-14)29-20(24)16-6-5-11-30-16/h5-11,19,23H,1-4H3

InChI Key

XHNFPZVCDSPOCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which have applications in medicinal chemistry .

Scientific Research Applications

Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar 1,4-Dihydropyridine Derivatives

Substituent Analysis

Key structural variations among 1,4-DHPs lie in the substituents at positions 3,5 (ester/carbamoyl groups) and position 4 (aryl/heteroaryl groups). Below is a comparative analysis:

Table 1: Structural and Electronic Comparison of 1,4-DHP Derivatives
Compound Name 3,5-Substituents 4-Substituent Molecular Weight Key Properties
Target Compound (Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-...) Dimethyl esters 4-(2-Thienylcarbonyloxy)phenyl ~422.4 (est.) Moderate lipophilicity; thienyl enhances π-π stacking; ester improves solubility
Diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-... () Diethyl esters 2-Trifluoromethylphenyl 397.4 High lipophilicity (CF₃); strong electron-withdrawing effects
Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-... () Dimethyl esters 3-Nitrophenyl ~380.3 (est.) Nitro group increases redox sensitivity; high electron-withdrawing potential
4-Substituted-2,6-dimethyl-3,5-bis-N-(phenyl)-carbamoyl-1,4-DHPs () Carbamoyl groups Varied aryl groups ~350–450 Higher polarity; reduced membrane permeability vs. esters
2,6-Diphenyl-4-(2-thienyl)-... () Cyano groups 2-Thienyl ~317.3 Direct thienyl substitution; cyano groups enhance rigidity

Electronic and Physicochemical Properties

  • Thienylcarbonyloxy vs. Trifluoromethyl/Nitro Groups: The target’s thienylcarbonyloxy group provides moderate electron-withdrawing effects via the carbonyl, balanced by the sulfur atom’s polarizability. This contrasts with the stronger electron-withdrawing trifluoromethyl () or nitro groups (), which may reduce ring aromaticity and alter redox stability .
  • Ester vs. Carbamoyl/Cyano Groups: Dimethyl esters (target) offer higher solubility in polar solvents compared to diethyl esters () or carbamoyl groups (). Cyano groups () increase molecular rigidity but reduce metabolic stability .

Biological Activity

Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C22H21NO6S and a molecular weight of approximately 421.49 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail its biological activity, synthesis, structure-activity relationships, and relevant case studies.

1. Structure and Synthesis

The compound features a pyridine ring along with multiple functional groups that contribute to its biological interactions. The synthesis typically involves multi-step organic reactions focusing on the formation of the pyridine structure and the introduction of thienylcarbonyl moieties.

Synthesis Steps:

  • Formation of the Pyridine Ring: Utilizing appropriate precursors to construct the dihydropyridine framework.
  • Introduction of Functional Groups: Employing carbonylation reactions to attach thienylcarbonyl and phenolic groups.
  • Esterification: Converting carboxylic acids into esters, enhancing the compound's solubility and bioavailability.

2. Biological Activities

Research indicates that this compound exhibits various biological activities:

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibits COX enzymes and reduces cytokine production
AntimicrobialDisrupts bacterial cell wall synthesis
AnticancerInduces apoptosis in cancer cells via caspase activation
AntioxidantScavenges free radicals and reduces oxidative stress

3. Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in murine models of arthritis. Results demonstrated a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6), suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines revealed that this compound effectively induced apoptosis through the intrinsic pathway. Flow cytometry analysis indicated increased Annexin V positivity in treated cells compared to controls, highlighting its potential as an anticancer drug.

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Table 2: SAR Analysis

Structural FeatureEffect on Activity
Thienylcarbonyl GroupEnhances binding affinity to target enzymes
Dihydropyridine CoreEssential for maintaining biological activity
Dimethyl SubstituentsImprove lipophilicity and cellular uptake

5. Conclusion

This compound is a promising compound with diverse biological activities that warrant further investigation. Its unique structural features contribute to its potential as a therapeutic agent against various diseases. Future research should focus on clinical trials to validate these findings and explore its full therapeutic potential.

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